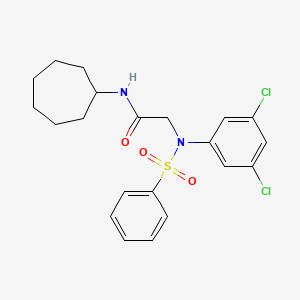

![molecular formula C21H23N3OS2 B12456215 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B12456215.png)

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}hexanamida es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de benzotiazol, que es un compuesto orgánico aromático heterocíclico que contiene átomos de azufre y nitrógeno. La presencia del grupo carbamotioil y la cadena hexanamida mejoran aún más su reactividad química y utilidad potencial en diversas reacciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}hexanamida normalmente implica múltiples pasos, comenzando con la preparación del núcleo de benzotiazol. Esto se puede lograr mediante la ciclización de 2-aminotiofenol con un aldehído o cetona adecuado. El derivado de benzotiazol resultante se somete luego a una mayor funcionalización para introducir el grupo 2-metilfenil.

El siguiente paso involucra la formación del grupo carbamotioil, que se puede lograr haciendo reaccionar el derivado de benzotiazol con un isotiocianato. Finalmente, la cadena hexanamida se introduce a través de una reacción de amidación, típicamente utilizando cloruro de hexanoilo en presencia de una base como trietilamina.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}hexanamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la reducción del grupo carbamotioil a un tiol o una amina.

Sustitución: El anillo de benzotiazol puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, para introducir grupos funcionales adicionales.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente llevado a cabo en solventes acuosos u orgánicos a temperatura ambiente o ligeramente elevadas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en solventes anhidros como el tetrahidrofurano o el etanol.

Sustitución: Agentes nitrantes (por ejemplo, ácido nítrico), agentes halogenantes (por ejemplo, bromo); las reacciones se llevan a cabo a temperaturas controladas para evitar la sobre-reacción.

Productos principales formados:

Oxidación: Sulfóxidos, sulfonas

Reducción: Tioles, aminas

Sustitución: Derivados nitro, compuestos halogenados

Aplicaciones Científicas De Investigación

N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}hexanamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.

Biología: Investigado por su potencial como compuesto bioactivo, con estudios que se centran en sus propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para el tratamiento de diversas enfermedades.

Industria: Utilizado en el desarrollo de productos químicos especiales y materiales avanzados, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}hexanamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el anillo de benzotiazol interactúa con macromoléculas biológicas, potencialmente inhibiendo la actividad enzimática o modulando la función del receptor. El grupo carbamotioil también puede desempeñar un papel en la unión a iones metálicos u otros cofactores, influyendo aún más en la actividad biológica del compuesto.

Compuestos similares:

- N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}pentanamida

- N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}butanamida

Comparación: En comparación con sus análogos, N-{[5-(1,3-benzotiazol-2-il)-2-metilfenil]carbamotioil}hexanamida exhibe propiedades únicas debido a la cadena hexanamida más larga. Esto puede influir en su solubilidad, reactividad y actividad biológica general.

Comparación Con Compuestos Similares

- N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}pentanamide

- N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}butanamide

Comparison: Compared to its analogs, N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide exhibits unique properties due to the longer hexanamide chain This can influence its solubility, reactivity, and overall biological activity

Propiedades

Fórmula molecular |

C21H23N3OS2 |

|---|---|

Peso molecular |

397.6 g/mol |

Nombre IUPAC |

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]hexanamide |

InChI |

InChI=1S/C21H23N3OS2/c1-3-4-5-10-19(25)24-21(26)23-17-13-15(12-11-14(17)2)20-22-16-8-6-7-9-18(16)27-20/h6-9,11-13H,3-5,10H2,1-2H3,(H2,23,24,25,26) |

Clave InChI |

CMHRFQHIJHFNIS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Chloro-2-methylphenyl)-3-{N'-[4-(N'-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide](/img/structure/B12456154.png)

![2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12456169.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)

![N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)](/img/structure/B12456190.png)

![2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol](/img/structure/B12456196.png)

![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)

![3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B12456204.png)

![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)

![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)